(S)-Tetrahydro-2H-pyran-3-OL

Catalog No.
S731202
CAS No.
72886-97-6
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Tetrahydro-2H-pyran-3-OL

CAS Number

72886-97-6

Product Name

(S)-Tetrahydro-2H-pyran-3-OL

IUPAC Name

(3S)-oxan-3-ol

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m0/s1

InChI Key

BHDLTOUYJMTTTM-YFKPBYRVSA-N

SMILES

C1CC(COC1)O

Canonical SMILES

C1CC(COC1)O

Isomeric SMILES

C1C[C@@H](COC1)O

(S)-Tetrahydro-2H-pyran-3-OL, with the chemical formula C5_5H10_{10}O2_2 and a molecular weight of 102.13 g/mol, is a chiral compound belonging to the class of tetrahydropyrans. This compound features a saturated six-membered ring with an alcohol functional group at the 3-position. It is characterized by its high solubility in water and organic solvents, making it a versatile compound in various chemical applications .

Potential as Building Blocks in Drug Discovery

Tetrahydropyran derivatives exhibit a range of biological activities, making them intriguing candidates for drug discovery. Studies suggest their potential in developing drugs for various conditions, including:

  • Neurodegenerative diseases: Research indicates that some tetrahydropyran derivatives possess neuroprotective properties and may offer benefits in conditions like Alzheimer's disease and Parkinson's disease [].
  • Cancer: Certain tetrahydropyran derivatives have displayed antitumor activity in preclinical studies, suggesting their potential role in cancer treatment [].
  • Antimicrobial activity: Some tetrahydropyran derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antibiotics and antifungals [].
, including:

  • Hydroxylation Reactions: This compound can undergo asymmetric dihydroxylation, allowing for the introduction of additional hydroxyl groups at specific positions on the pyran ring .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in synthesizing various derivatives for pharmaceutical applications .
  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds, expanding its utility in synthetic organic chemistry .

(S)-Tetrahydro-2H-pyran-3-OL has shown potential biological activities, including:

  • Antimicrobial Properties: Some studies indicate that derivatives of this compound exhibit antimicrobial activity, which could be useful in developing new antibiotics .
  • Neuroprotective Effects: Preliminary research suggests that certain analogs may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Several methods have been developed for synthesizing (S)-Tetrahydro-2H-pyran-3-OL:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired enantiomer during synthesis. For instance, enantioselective synthesis can be achieved through dihydroxylation reactions involving linalool derivatives .
  • Reduction Reactions: The corresponding ketone or aldehyde can be reduced using reducing agents such as lithium aluminum hydride to yield (S)-Tetrahydro-2H-pyran-3-OL .
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the tetrahydropyran ring structure .

(S)-Tetrahydro-2H-pyran-3-OL is utilized in various fields:

  • Pharmaceutical Industry: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Flavor and Fragrance Industry: This compound and its derivatives are used in creating flavors and fragrances due to their pleasant sensory properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of natural product analogs .

Interaction studies involving (S)-Tetrahydro-2H-pyran-3-OL focus on its binding affinity and effects on biological targets. Investigations into its interactions with enzymes and receptors have shown promising results, particularly regarding its potential as a lead compound for drug development. Studies have indicated that it may interact with neurotransmitter systems, suggesting avenues for neuropharmacological applications .

(S)-Tetrahydro-2H-pyran-3-OL shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
(S)-Tetrahydrofuran-2-ylmethanol72886-97-61.00Contains a tetrahydrofuran ring instead of pyran
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol204509-08-00.81Hydroxymethyl group at position 5
4-Methyltetrahydro-2H-pyran-4-ol7525-64-60.73Methyl group at position 4
2-(Tetrahydro-2H-pyran-4-yl)ethanol4677-18-30.70Ethanol substituent providing different reactivity

(S)-Tetrahydro-2H-pyran-3-OL is unique due to its specific stereochemistry and functionalization at the 3-position, which influences its biological properties and reactivity compared to similar compounds.

XLogP3

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Wikipedia

(S)-TETRAHYDRO-2H-PYRAN-3-OL

Dates

Modify: 2023-08-15

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